Cas no 897769-61-8 (Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate)

Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
- CQUAOCYSHLFKNJ-UHFFFAOYSA-N
- STL441807
- BBL035624
- 1-(5-Amino-[1,3,4]thiadiazol-2-yl)-piperidine-4-carboxylic acid ethyl ester
- ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxylate
- 1-(5-Amino-[1,3,4]thiadiazol-2-yl)piperidine-4-carboxylic acid ethyl ester
- Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
-
- MDL: MFCD08273431
- Inchi: 1S/C10H16N4O2S/c1-2-16-8(15)7-3-5-14(6-4-7)10-13-12-9(11)17-10/h7H,2-6H2,1H3,(H2,11,12)
- InChI Key: CQUAOCYSHLFKNJ-UHFFFAOYSA-N
- SMILES: S1C(N)=NN=C1N1CCC(C(=O)OCC)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 271
- Topological Polar Surface Area: 110
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR111199-5g |
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |
897769-61-8 | 5g |
£408.00 | 2025-02-19 | ||
abcr | AB497541-5g |
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate; . |
897769-61-8 | 5g |
€764.70 | 2025-02-18 | ||
Apollo Scientific | OR111199-1g |
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |
897769-61-8 | 1g |
£136.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392616-1g |
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |
897769-61-8 | 98% | 1g |
¥1346.00 | 2024-04-26 | |
abcr | AB497541-1g |
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate; . |
897769-61-8 | 1g |
€281.60 | 2025-02-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1392616-5g |
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate |
897769-61-8 | 98% | 5g |
¥4031.00 | 2024-04-26 |
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate Related Literature
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Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
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3. Water
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate
Comprehensive Guide to Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS No. 897769-61-8)
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS No. 897769-61-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and material science. Its unique structure, combining a piperidine ring with a thiadiazole moiety, makes it a valuable intermediate in synthetic chemistry.
The molecular formula of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is C10H16N4O2S, and it has a molecular weight of 256.33 g/mol. The presence of both amino and ester functional groups in its structure allows for versatile chemical modifications, making it a key building block in the synthesis of more complex molecules. This compound is often sought after in academic and industrial labs for its role in developing novel therapeutic agents, particularly in areas like antimicrobial, anticancer, and anti-inflammatory research.
One of the most frequently asked questions about Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is its solubility and stability under various conditions. Studies indicate that this compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, but has limited solubility in water. Its stability is generally high under standard laboratory conditions, though it should be stored in a cool, dry place to prevent degradation. Researchers also inquire about its synthetic routes, with many protocols involving the condensation of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl piperidine-4-carboxylate derivatives.
In recent years, the demand for Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate has increased due to its potential applications in drug discovery and medicinal chemistry. The compound's ability to act as a scaffold for designing new bioactive molecules has made it a focal point in the development of small-molecule inhibitors and enzyme modulators. Additionally, its role in agrochemical research, particularly in the synthesis of herbicides and pesticides, has further boosted its market relevance.
Another hot topic surrounding this compound is its potential use in cancer research. The 1,3,4-thiadiazole core is known to exhibit anticancer properties, and researchers are exploring derivatives of Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate for their efficacy against various cancer cell lines. Preliminary studies suggest that modifications to the piperidine or thiadiazole rings can enhance its biological activity, making it a promising candidate for further investigation.
From a commercial perspective, Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate is available from several chemical suppliers, with prices varying based on purity and quantity. Researchers often look for high-purity (>98%) samples for their experiments, and suppliers typically provide detailed analytical data, including HPLC and NMR spectra, to ensure quality. The compound is also listed in various chemical databases, such as PubChem and ChemSpider, under its CAS No. 897769-61-8.
In conclusion, Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate (CAS No. 897769-61-8) is a versatile and valuable compound in modern chemical research. Its unique structural features and broad applicability in pharmaceutical and agrochemical fields make it a subject of ongoing interest. As research continues to uncover new potential uses for this compound, its importance in scientific and industrial applications is expected to grow. For those working in synthetic chemistry or drug development, understanding the properties and applications of this compound is essential for advancing their projects.
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